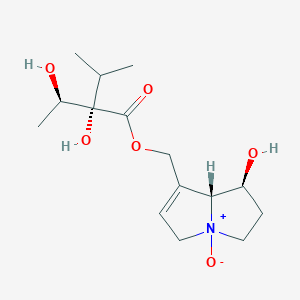
Rinderine N-oxide
Übersicht
Beschreibung
Rinderine N-oxide is a chemical compound with the molecular formula C15H25NO6 . It is a type of pyrrolizidine alkaloid that can be found in Rindera graeca .
Synthesis Analysis
Rinderine N-oxide is found in Rindera graeca, a rare endemic plant where in vitro culture has been used to investigate bioactive metabolites . The plant was analyzed for its pyrrolizidine alkaloids content by LC-MS, and it was found to contain echinatine together with echinatine and rinderine N-oxides .Molecular Structure Analysis
The molecular weight of Rinderine N-oxide is 315.36 g/mol . The IUPAC name is [(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate .Physical And Chemical Properties Analysis
Rinderine N-oxide has a molecular weight of 315.36 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 315.16818752 g/mol . It has a topological polar surface area of 105 Ų and a heavy atom count of 22 .Wissenschaftliche Forschungsanwendungen
- Rinderine N-oxide, along with other PAs, has raised concerns due to its genotoxic and carcinogenic properties. Researchers have developed analytical methods to detect and quantify PAs in plant-based foods, herbal infusions, and teas. These methods employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate determination of PAs, including Rinderine N-oxide, in various matrices .
- Studies have explored the cytotoxicity of Rinderine N-oxide on human lung cancer cell lines. While more research is needed, preliminary findings suggest potential anticancer properties .
- Although not specific to Rinderine N-oxide alone, some PAs have demonstrated antiparasitic activity. Further investigation is required to determine if Rinderine N-oxide shares similar properties .
- Extraction of PAs, including their N-oxide derivatives, is typically done using polar solvents such as methanol or dilute aqueous solutions of organic or mineral acids. These methods facilitate efficient recovery of Rinderine N-oxide from plant materials .
- Researchers have addressed the chromatographic resolution of critical pairs of isomers, including Rinderine N-oxide, to achieve accurate quantification. Baseline separation for most analytes has been achieved, while some coeluting isomers are quantified as sums .
- The validated LC-MS/MS method allows quantification of Rinderine N-oxide in plant-based foods and honey. The low limits of quantification make it suitable for assessing safety even in products intended for infants and young children .
Toxicology and Food Safety
Cancer Research
Antiparasitic Activity
Extraction and Analysis Methods
Chromatographic Resolution Challenges
Regulatory Compliance and Safety for Infants
Safety and Hazards
Zukünftige Richtungen
Rinderine N-oxide, being a pyrrolizidine alkaloid, has been found in Rindera graeca, a plant that has shown promising bioactivities in in vitro cultures . This suggests potential future directions in the exploration of Rinderine N-oxide’s bioactive properties and its applications in various fields .
Eigenschaften
IUPAC Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-ONKJOZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rinderine N-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the phytochemical profile of Rindera graeca?
A1: Rindera graeca stands out for its production of a variety of phenolic compounds, including flavonoids and caffeic acid derivatives. [, ] Interestingly, the study identified the presence of quercetin-3-rutinoside-7-rhamnoside, a unique triglycoside flavonoid. This is the first time this specific compound has been observed within the Rindera genus and even among the broader Boraginaceae family. [] Additionally, R. graeca contains pyrrolizidine alkaloids (PAs), specifically echinatine and its N-oxide, along with rinderine N-oxide. [, ]
Q2: Are there any notable findings regarding the biological activity of Rindera graeca extracts?
A2: Yes, extracts from Rindera graeca have shown potent antioxidant activity in free radical inhibition assays, likely attributed to the high total phenolic content. [] While rinderine N-oxide itself wasn't specifically tested in these assays, its presence alongside other bioactive compounds contributes to the overall profile of the plant.
Q3: What is interesting about the compound rinderol found in Rindera graeca?
A3: Rinderol, an unusual furano-naphthoquinone, was successfully produced from in vitro hairy root cultures of Rindera graeca. [] This is significant because it marks the first instance of rinderol isolation within the Rindera genus. Furthermore, rinderol demonstrated strong antimicrobial action against Gram-positive bacteria in vitro and displayed promising antiproliferative effects against two human lung cancer cell lines (NSCLC-N6-L16 and A549). [] This highlights the potential of R. graeca as a source of bioactive compounds with medicinal applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





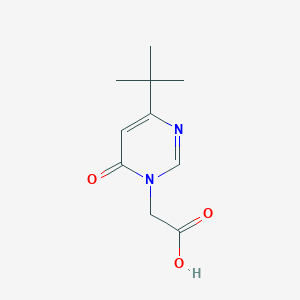
![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)
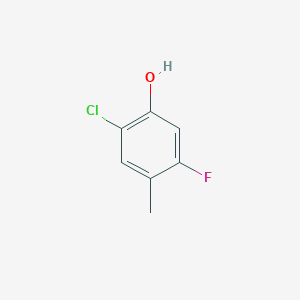
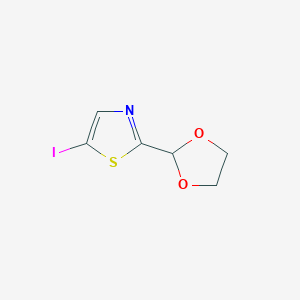

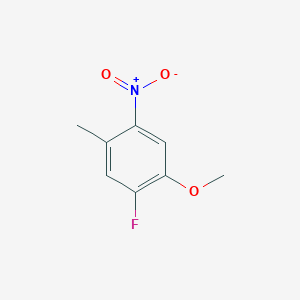
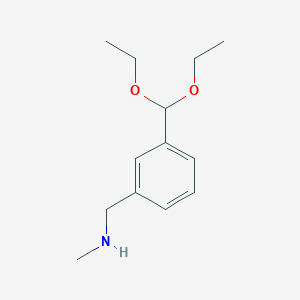
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
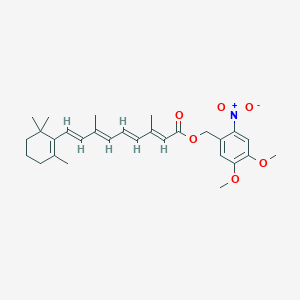

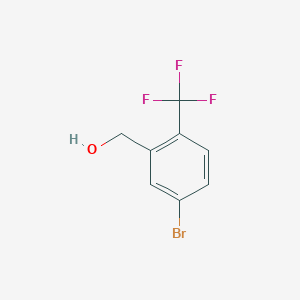
![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)